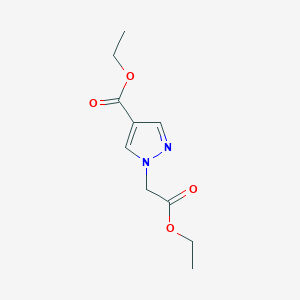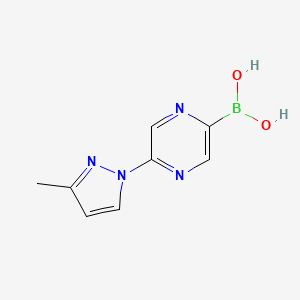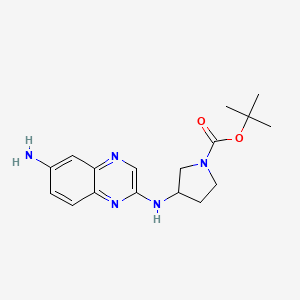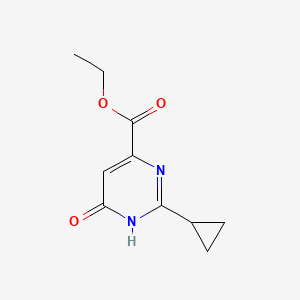![molecular formula C7H8N4 B13974932 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,3-diaminopyridine derivatives, which undergo cyclization in the presence of acetic anhydride . Another approach involves the use of molecular iodine for sp3 C-H amination reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using readily available starting materials such as 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using zinc and ammonium formate in methanol.
Substitution: Nucleophilic substitution reactions are common, especially when using halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Zinc and ammonium formate in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions include various substituted imidazopyridines, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as a GABA A receptor positive allosteric modulator, influencing neurotransmission in the central nervous system . Additionally, it may inhibit enzymes involved in carbohydrate metabolism, thereby affecting cellular energy balance .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its role as a proton pump inhibitor and aromatase inhibitor.
Imidazo[1,5-a]pyridine: Used in the development of anti-cancer drugs and optoelectronic devices.
Imidazo[1,2-a]pyridine: Employed in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine stands out due to its unique structural features and broad range of biological activities. Its ability to modulate GABA A receptors and influence multiple cellular pathways makes it a valuable compound for therapeutic research .
Propiedades
Fórmula molecular |
C7H8N4 |
|---|---|
Peso molecular |
148.17 g/mol |
Nombre IUPAC |
1-methylimidazo[4,5-c]pyridin-7-amine |
InChI |
InChI=1S/C7H8N4/c1-11-4-10-6-3-9-2-5(8)7(6)11/h2-4H,8H2,1H3 |
Clave InChI |
FGKWQMFJYKPZSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C(=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(2-Amino-3-hydroxybutanoyl)amino]propanoic acid](/img/structure/B13974894.png)





![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
